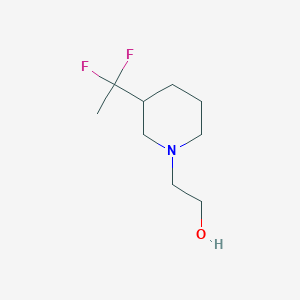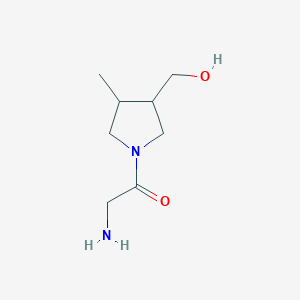
4-Cloro-6-(3-fenilpropil)pirimidina
Descripción general
Descripción
4-Chloro-6-(3-phenylpropyl)pyrimidine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3-phenylpropyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3-phenylpropyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Fungicidas
Los derivados de pirimidina se han estudiado por su potencial como fungicidas. Podrían servir como compuestos líderes en el diseño de nuevos fungicidas para controlar enfermedades de las plantas como Sclerotinia sclerotiorum .
Actividad Anticancerígena
La pirimidina y sus derivados han mostrado promesa en la investigación anticancerígena. Se han probado contra varias líneas celulares de cáncer humano, lo que lleva a la muerte celular por apoptosis a través de la inhibición de las enzimas CDK .
Agentes Antiinflamatorios
Se han sintetizado y evaluado nuevos análogos de pirazolo[4,3-d]pirimidina, que están estructuralmente relacionados con las pirimidinas, por sus efectos antiinflamatorios en modelos celulares .
Agentes Antifúngicos
Se han sintetizado y probado algunos derivados de pirimidina por sus actividades antifúngicas, lo que indica posibles aplicaciones en la lucha contra las infecciones fúngicas .
Química Medicinal
El anillo de pirimidina y sus derivados fusionados son de gran interés en la química medicinal para desarrollar compuestos con diversos efectos terapéuticos .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with various biological targets. For instance, some pyrimidine derivatives have been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on the specific compound and its structure. Some pyrimidine derivatives exert their effects by inhibiting the activity of their target proteins, thereby affecting cellular processes .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, inhibition of protein kinases can disrupt signal transduction pathways, affecting cellular processes such as cell growth and differentiation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrimidine derivatives can vary greatly depending on the specific compound and its structure. These properties can influence the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of pyrimidine derivatives can include changes in cell growth, differentiation, and migration. These effects can be beneficial in the treatment of diseases such as cancer .
Action Environment
The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes .
Propiedades
IUPAC Name |
4-chloro-6-(3-phenylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-13-9-12(15-10-16-13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHMYGOUFFDUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















